N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)cyclohexanecarboxamide
Overview
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C25H28N2O2S and its molecular weight is 420.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.18714931 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
A number of studies have been conducted on the synthesis and characterization of derivatives related to N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)cyclohexanecarboxamide. These include efforts to synthesize various arylcarbamothioyl cyclohexanecarboxamide derivatives, which were characterized using techniques such as elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The crystal structure of one such derivative, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was also determined, revealing the cyclohexane ring adopts a chair conformation, and the molecular conformation is stabilized by an intramolecular hydrogen bond (Özer, Arslan, VanDerveer, & Külcü, 2009).
Radioligand Development for Neuroimaging
Significant research has focused on developing radioligands based on this compound class for neuroimaging, particularly for PET scans to study serotonin (5-HT) receptors in the brain. For example, derivatives have been evaluated as PET tracers for serotonin 5-HT1A receptors, showing high affinity and selectivity, along with desirable pharmacokinetics for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Antimicrobial and Antioxidant Studies
Compounds in this family have also been explored for their antimicrobial and antioxidant activities. A study on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates revealed significant antibacterial and antifungal properties, alongside profound antioxidant potential. These findings were supported by docking studies, suggesting the pharmaceutical relevance of these molecules (Raghavendra et al., 2016).
Anticancer Activity Evaluation
Another area of interest is the evaluation of anticancer activities. For instance, thiazoline-tetralin derivatives were synthesized and tested for their efficacy against various cancer cell lines, including human breast adenocarcinoma and lung carcinoma. Some derivatives exhibited high antitumor efficiency, indicating their potential as anticancer agents (Turan-Zitouni et al., 2018).
Properties
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c1-3-22-23(18-12-6-4-7-13-18)26-25(30-22)27(20-16-10-11-17-21(20)29-2)24(28)19-14-8-5-9-15-19/h4,6-7,10-13,16-17,19H,3,5,8-9,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNAKBQTNDPMFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N(C2=CC=CC=C2OC)C(=O)C3CCCCC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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